2-(3-Chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide is a synthetic compound belonging to the class of acyclic amides. While its specific source remains unclear, this compound has served as a key intermediate in the development of novel therapeutic agents, particularly within the field of obesity treatment. Its significance in scientific research stems from its ability to act as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R). []
A detailed, multi-step synthesis process for 2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide, named MK-0364 during its development, is outlined in the paper "Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity." [] This synthesis involves a series of reactions including alkylation, reduction, and coupling reactions, ultimately leading to the target molecule. The paper emphasizes the optimization of the synthesis process for improved in vivo efficacy and reduced potential for reactive metabolite formation. []
2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide acts as a potent and selective inverse agonist of the CB1R. [, ] Inverse agonists bind to the same receptor site as agonists but induce an opposite pharmacological response compared to the agonist and reduce the receptor's constitutive activity. [] While the precise molecular interactions responsible for this activity remain to be fully elucidated, it is likely that the specific arrangement of the molecule's functional groups allows it to bind with high affinity to the CB1R and stabilize the receptor in an inactive conformation, thereby inhibiting its signaling. [, ]
The primary scientific research application of 2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide lies in its role as a key intermediate in the development of novel therapeutic agents, particularly for obesity. [] Its potent and selective inverse agonism of CB1R makes it a valuable scaffold for designing drugs targeting metabolic disorders. [, ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: